![molecular formula C25H25N3O B11405405 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11405405.png)
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
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Overview
Description
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Alkylation: The benzodiazole core is then alkylated using benzyl chloride to introduce the benzyl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 3-methylbenzoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction may produce benzodiazole amines.
Scientific Research Applications
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: This compound shares a similar benzodiazole core but differs in the substituents attached to the core.
1,3,5-Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another compound with a benzodiazole-like structure, used in different applications.
Uniqueness
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and methylbenzamide substituents differentiate it from other benzodiazole derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N3O/c1-19-9-7-12-21(17-19)25(29)26-16-8-15-24-27-22-13-5-6-14-23(22)28(24)18-20-10-3-2-4-11-20/h2-7,9-14,17H,8,15-16,18H2,1H3,(H,26,29) |
InChI Key |
BQESIGOALFGVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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